4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
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Overview
Description
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide is a synthetic organic compound that features a piperidine ring, a benzene ring, and sulfonamide groups. Compounds containing piperidine and sulfonamide moieties are of significant interest in medicinal chemistry due to their potential pharmacological activities. The presence of the piperidine ring often contributes to the biological activity of these compounds, making them valuable in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the pentyloxy group. One common synthetic route involves:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chloride reagents under basic conditions.
Introduction of Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide groups.
Substitution: The benzene ring and piperidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring and sulfonamide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
- 4-[4-(Ethoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
- 4-[4-(Butoxy)piperidine-1-sulfonyl]benzene-1-sulfonamide
Uniqueness
4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds .
Properties
CAS No. |
55619-37-9 |
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Molecular Formula |
C16H26N2O5S2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(4-pentoxypiperidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S2/c1-2-3-4-13-23-14-9-11-18(12-10-14)25(21,22)16-7-5-15(6-8-16)24(17,19)20/h5-8,14H,2-4,9-13H2,1H3,(H2,17,19,20) |
InChI Key |
FWLOMVQOFBPNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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